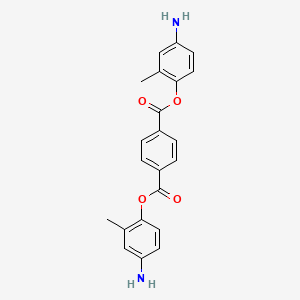
Bis(4-amino-2-methylphenyl) terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester: is an organic compound with the molecular formula C22H20N2O4 . This compound is known for its applications in organic synthesis and materials science. It is used as an intermediate in the production of dyes, pigments, and high-performance polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester typically involves the esterification of 1,4-benzenedicarboxylic acid with 4-amino-2-methylphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions, and the use of specialized equipment to ensure high yield and purity. The process may also involve the use of solvents such as methanol or ethanol to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Used as a plasticizer in the production of flexible plastics.
2-Aminobenzene-1,4-dicarboxylic acid: Used in the synthesis of metal-organic frameworks and other advanced materials.
Uniqueness: 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its amino and ester functional groups provide versatility in synthesis and functionalization, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C22H20N2O4 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
bis(4-amino-2-methylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H20N2O4/c1-13-11-17(23)7-9-19(13)27-21(25)15-3-5-16(6-4-15)22(26)28-20-10-8-18(24)12-14(20)2/h3-12H,23-24H2,1-2H3 |
Clé InChI |
XSQRYCPTYSGRJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


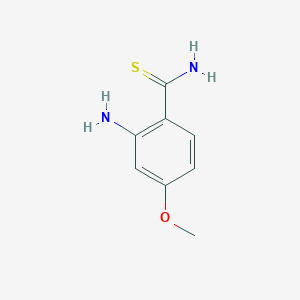
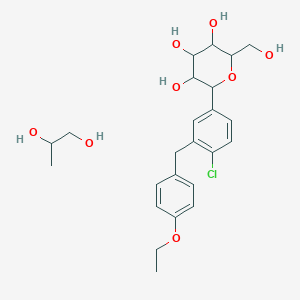
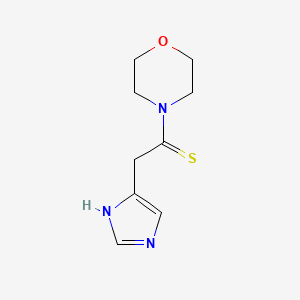
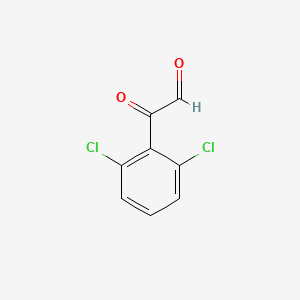
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)


![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)
![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)

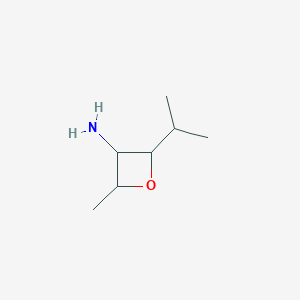
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

